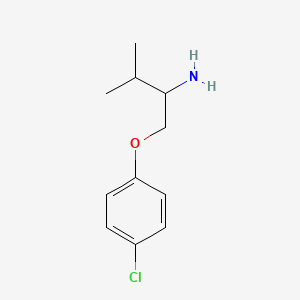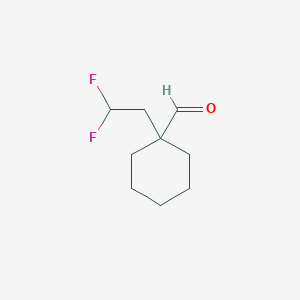![molecular formula C9H12N2O3S B13230896 Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13230896.png)
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, an ester group, and a sulfur-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfur-containing reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing moiety may play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-4-carboxylate: Similar structure but with a different position of the ester group.
Ethyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is unique due to its specific combination of functional groups and the position of these groups on the pyridine ring.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
methyl 2-(ethylsulfonimidoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3 |
InChI Key |
HOZZLDNMDXVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13230836.png)


![[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride](/img/structure/B13230852.png)
amine](/img/structure/B13230862.png)


![1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13230879.png)



